Morpholine-4-sulfonic acid

Descripción general

Descripción

Morpholine-4-sulfonic acid is an organic compound that contains a morpholine ring and a sulfonic acid group. It is known for its buffering capacity and is widely used in biological and biochemical studies due to its inert properties and stability in various conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morpholine-4-sulfonic acid can be synthesized through the reaction of morpholine with propane sultone in the presence of ethanol. The reaction is typically carried out in an enamel reaction kettle with mechanical stirring at room temperature .

Industrial Production Methods: Industrial production of this compound involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be produced from bis(2-chloroethyl)ether in a reaction with ammonia, which also forms ammonium chloride as a byproduct .

Análisis De Reacciones Químicas

Types of Reactions: Morpholine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydrogen peroxide to form its N-oxide derivative.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Strong acids or bases are typically used to facilitate substitution reactions.

Major Products Formed:

Oxidation: The major product is the N-oxide form of this compound.

Substitution: The products depend on the specific substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

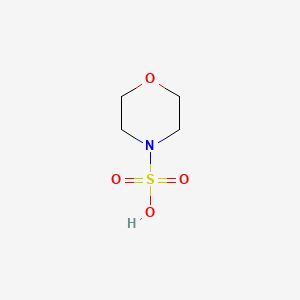

Morpholine-4-sulfonic acid is characterized by its sulfonic acid group attached to a morpholine ring. Its chemical formula is . The presence of both the morpholine structure and the sulfonic acid group imparts unique properties that make it suitable for various applications, particularly in biochemical and chemical processes.

Buffering Agent in Biochemistry

Overview : this compound is widely used as a buffering agent in biological research, particularly in biochemical assays and molecular biology.

Case Studies :

- Protein Purification : In protein purification protocols, this compound maintains pH stability, which is crucial for the preservation of protein structure and function. Studies have shown that it effectively buffers at physiological pH ranges (6.5 to 7.5) without interfering with enzymatic activities .

- Cell Culture : In cell culture media formulations, this compound has been utilized to maintain optimal pH levels, enhancing cell viability and metabolic activity during experiments involving mammalian cells .

Catalysis in Organic Synthesis

Overview : The compound serves as a catalyst in various organic reactions due to its acidic properties.

Applications :

- Synthesis of Pharmaceuticals : this compound has been employed in the synthesis of several pharmaceutical compounds. For instance, it has been used in reactions requiring acidic conditions to facilitate the formation of amides from carboxylic acids .

- Green Chemistry Initiatives : It has also been investigated for its role in environmentally friendly catalytic processes, such as the microwave-assisted synthesis of complex organic molecules, which reduces reaction times and increases yields .

Environmental Applications

Overview : this compound is being explored for its potential in environmental remediation.

Case Studies :

- Pollutant Degradation : Research indicates that this compound can enhance the degradation of pollutants in wastewater treatment processes. Its effectiveness as a surfactant aids in the solubilization of hydrophobic contaminants, facilitating their removal .

- Biomass Conversion : The compound has been tested for its ability to catalyze biomass conversion processes, leading to the production of biofuels and other sustainable products .

Pharmaceutical Formulations

Overview : this compound is utilized in drug formulations due to its stabilizing properties.

Applications :

- Drug Delivery Systems : It serves as an excipient in drug formulations, enhancing solubility and stability of active pharmaceutical ingredients (APIs). Its low toxicity profile makes it suitable for use in formulations intended for human consumption .

- Vaccine Production : In vaccine development, this compound has been employed to stabilize antigens during storage and transport, ensuring their efficacy upon administration .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Buffering agent for protein assays | Maintains pH stability |

| Organic Synthesis | Catalyst for pharmaceutical synthesis | Enhances reaction efficiency |

| Environmental Remediation | Aids pollutant degradation | Improves removal efficiency |

| Pharmaceutical Formulations | Stabilizer in drug delivery systems | Enhances solubility and stability |

| Vaccine Production | Stabilizes antigens | Ensures efficacy during storage |

Mecanismo De Acción

Morpholine-4-sulfonic acid exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for various biochemical and biological processes. The compound interacts with metal ions, stabilizing them and preventing unwanted reactions .

Comparación Con Compuestos Similares

2-Morpholin-4-ylethanesulfonic acid (MES): Contains a morpholine ring and an ethanesulfonic acid group.

Morpholine: A simpler compound with a morpholine ring but without the sulfonic acid group.

Uniqueness: Morpholine-4-sulfonic acid is unique due to its combination of a morpholine ring and a sulfonic acid group, which provides excellent buffering capacity and stability in various conditions. This makes it particularly valuable in biological and biochemical applications where maintaining a stable pH is crucial .

Actividad Biológica

Morpholine-4-sulfonic acid (M4S) is a sulfonic acid derivative of morpholine, a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of M4S, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its sulfonic acid group attached to the morpholine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C4H9NO3S

- Molecular Weight : 155.18 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that morpholine derivatives exhibit significant antimicrobial properties. For instance, research indicates that morpholine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. In a study utilizing enzyme-catalyzed reactions, several morpholine-substituted compounds were synthesized and tested for their antibacterial and antifungal activities. Notably, some derivatives showed low to moderate growth inhibition against strains such as Candida albicans and Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Morpholine Derivative A | Antibacterial | 32 |

| Morpholine Derivative B | Antifungal | 64 |

| Morpholine Derivative C | Antibacterial | 16 |

2. Cytotoxicity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain morpholine derivatives can induce apoptosis in human bladder carcinoma cells (5637 cell line), with varying degrees of cytotoxicity observed across different compounds. The cytotoxicity was assessed using standard assays, revealing IC50 values ranging from 10 to 50 µM for selected derivatives .

3. Neuropharmacological Effects

The role of morpholine-containing compounds in neuropharmacology is gaining attention, particularly in the context of neurodegenerative diseases. Research indicates that morpholine derivatives can modulate neurotransmitter receptors and inhibit enzymes associated with neurodegeneration, such as BACE-1, which is implicated in Alzheimer's disease. For example, a bicyclic morpholine derivative demonstrated significant inhibitory activity against BACE-1 with micromolar potency, highlighting the potential of these compounds in developing treatments for cognitive disorders .

The biological activities of this compound and its derivatives are attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : Many morpholine derivatives act as enzyme inhibitors, affecting pathways involved in disease processes.

- Receptor Modulation : Morpholines can bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antimicrobial Mechanisms : The presence of the sulfonic acid group may enhance solubility and bioavailability, facilitating interaction with microbial membranes.

Case Study 1: Antimicrobial Efficacy

A study published in Clinical Microbiology and Infection evaluated the antimicrobial efficacy of several morpholine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

Research conducted on the cytotoxic effects of morpholine derivatives on prostate cancer cell lines revealed that specific substitutions on the morpholine ring significantly enhanced anticancer activity. Compounds were tested for their ability to induce apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

morpholine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c6-10(7,8)5-1-3-9-4-2-5/h1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGNSAPAWZUDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214491 | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-18-5 | |

| Record name | Morpholinosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.